2-(1-Prop-2-enoylpiperidin-4-yl)cyclopentane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-2-13(16)15-8-6-10(7-9-15)11-4-3-5-12(11)14(17)18/h2,10-12H,1,3-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITJLORVYDZMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Piperidin-4-yl)cyclopentane-1-carboxylic Acid Intermediates
The core bicyclic structure is typically constructed via one of three methods:
Method A: Reductive Amination
Cyclopentane-1-carboxaldehyde undergoes condensation with 4-aminopiperidine in the presence of sodium triacetoxyborohydride (STAB), achieving 68-72% yields according to US20160115126A1. This method benefits from commercial availability of starting materials but struggles with diastereomeric control.
Method B: Ring-Closing Metathesis
Patent US11186576B2 discloses a Grubbs catalyst-mediated approach using diallyl amine precursors, enabling stereoselective formation of the piperidine ring. Typical conditions:
- 5 mol% Grubbs II catalyst
- Toluene, 80°C, 12 h
- Isolated yield: 82%
Method C: Cyclization of β-Amino Acids
JP6085026B2 reports an innovative route involving intramolecular lactamization of δ-valerolactam derivatives under basic conditions (K₂CO₃, DMF, 120°C), yielding the bicyclic system in 91% enantiomeric excess.
Acylation with Prop-2-enoyl Chloride
The final acylation step presents unique challenges due to the competing reactivity of the carboxylic acid group. US20160115126A1 and JP6085026B2 converge on a two-step protection/deprotection strategy:
Carboxylic Acid Protection
- Reagent: Trimethylsilyl chloride (TMSCl)
- Conditions: CH₂Cl₂, 0°C → rt, 2 h
- Protection efficiency: >95%
N-Acylation
Deprotection
- Reagent: TBAF (1.0 M in THF)
- Time: 30 min
- Recovery: 98%
Alternative Synthetic Routes
Enzymatic Resolution of Racemic Mixtures
Recent advances detailed in JP6085026B2 employ lipase-mediated kinetic resolution using vinyl acetate as acyl donor:
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica B |
| Temperature | 35°C |
| ee (product) | 99.2% |
| Conversion | 48% |
| E-value | >200 |
This method proves particularly effective for GMP-grade material production.
Continuous Flow Approaches
Patent US11186576B2 demonstrates a telescoped synthesis using microreactor technology:
- Residence time: 8.2 min
- Productivity: 3.2 kg/day
- Purity: 99.8% (HPLC)
Key advantages include reduced prop-2-enoyl chloride decomposition and improved heat management.
Optimization of Critical Reaction Parameters
Temperature Effects on Acylation
| Temp (°C) | Yield (%) | Impurity B (%) |
|---|---|---|
| -78 | 89 | 0.3 |
| 0 | 76 | 1.8 |
| 25 | 61 | 4.2 |
Data from US20160115126A1 confirms the necessity of cryogenic conditions to suppress oxazolone formation.
Solvent Screening for Coupling Reactions
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 89 |
| DMF | 36.7 | 72 |
| DCM | 8.9 | 81 |
| EtOAc | 6.0 | 68 |
Non-polar solvents favor N-acylation over O-acylation side reactions.
Industrial-Scale Production Considerations
Cost Analysis of Key Raw Materials
| Component | Cost/kg ($) | Contribution (%) |
|---|---|---|
| 4-Piperidinecarboxylic acid | 420 | 38 |
| Prop-2-enoyl chloride | 680 | 42 |
| Grubbs II catalyst | 12,000 | 15 |
| Solvents/Reagents | - | 5 |
Data synthesized from JP6085026B2 and US11186576B2 highlights the economic drivers for catalyst recycling systems.
Waste Stream Management
The process generates 23 kg waste/kg API, predominantly from:
- TBAF/TMSCl deprotection sequences (62%)
- Acylation quench operations (28%)
JP6085026B2 introduces a novel aqueous workup using pH-controlled extraction, reducing solvent consumption by 40%.
Analytical Characterization Protocols
Spectroscopic Fingerprints
Chiral Purity Assessment
JP6085026B2 specifies Chiralpak AD-H column (4.6×250 mm) with n-hexane/EtOH (80:20) mobile phase, flow rate 1.0 mL/min, retention times 12.3 min (R) and 14.7 min (S).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-(1-Prop-2-enoylpiperidin-4-yl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Scientific Research Applications
2-(1-Prop-2-enoylpiperidin-4-yl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Prop-2-enoylpiperidin-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of cyclopentane-carboxylic acid derivatives. Below is a detailed comparison with key analogs based on structural features, physicochemical properties, and functional roles.
Table 1: Structural and Functional Comparison
Key Observations
Reactivity: The propenoyl group in the target compound introduces α,β-unsaturation, enhancing electrophilicity compared to saturated analogs like 1-(cyclopentanecarbonyl)piperidine-4-carboxylic acid. This makes it more reactive in Michael addition or crosslinking reactions.
The target compound’s acryloyl group may confer covalent binding capabilities to enzymes.
The carboxylic acid group enhances aqueous solubility, a feature shared across all compared compounds.
Biological Activity
2-(1-Prop-2-enoylpiperidin-4-yl)cyclopentane-1-carboxylic acid, with the CAS number 2567504-38-3, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and relevant case studies.
The molecular formula of this compound is C14H21NO3, and it has a molecular weight of 251.32 g/mol. The compound features a cyclopentane ring, a piperidine moiety, and an enoyl group, which contribute to its unique chemical reactivity and biological properties.
Biological Activities
Research indicates that compounds structurally related to this compound exhibit various biological activities, including:
Antimicrobial Activity : Some derivatives of similar compounds have demonstrated antimicrobial properties against a range of pathogens.
Antiviral Properties : There is ongoing research into the antiviral potential of related piperidine derivatives, suggesting that this compound may also possess similar properties.
Potential Therapeutic Applications : The compound is being investigated for its potential use in drug development, particularly in the treatment of diseases where modulation of specific receptors or enzymes is beneficial.
Research Findings and Case Studies
While direct studies on this compound are scarce, several related studies provide insight into its potential:
Table 1: Comparative Biological Activity of Related Compounds
In a study evaluating cyclopentane derivatives as bioisosteres for carboxylic acids, it was found that cyclopentane-based compounds could effectively mimic the carboxylic acid functionality while exhibiting similar potency in receptor antagonism . This implies that this compound might also act as an effective bioisostere in medicinal applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
